
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including breast, prostate, colon, and ovarian cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and as an adjuvant therapy in combination with other cancer treatments.
Mecanismo De Acción
DFMO irreversibly inhibits ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have minimal toxicity in humans, with the most common side effect being gastrointestinal disturbances. DFMO has also been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. In addition, DFMO has been shown to reduce the incidence of colon polyps in patients with familial adenomatous polyposis, a condition that predisposes individuals to colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO is a well-studied compound that has been extensively investigated for its potential use in cancer treatment. Its mechanism of action is well understood, and it has been shown to have minimal toxicity in humans. However, DFMO has some limitations for use in lab experiments, including its irreversible inhibition of ODC, which can make it difficult to study the effects of ODC inhibition on cell growth and proliferation.
Direcciones Futuras
There are several future directions for research on DFMO. One area of focus is the development of more potent and selective ODC inhibitors that can be used in combination with DFMO to enhance its anti-cancer effects. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from DFMO treatment. Additionally, there is ongoing research on the use of DFMO in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy.
Métodos De Síntesis
DFMO can be synthesized through a multistep process involving the reaction of cyclobutane with hydrogen fluoride, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-chloro-3-propanol. The final product is obtained through purification and crystallization techniques.
Propiedades
IUPAC Name |
(2R)-2-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


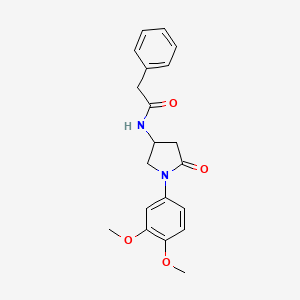
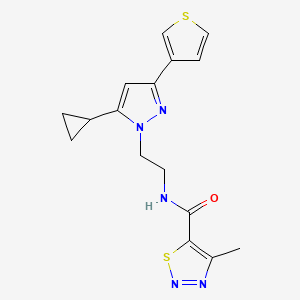
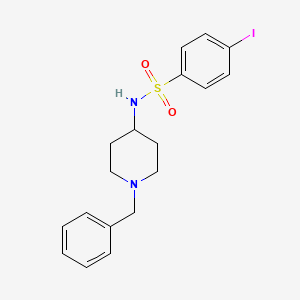
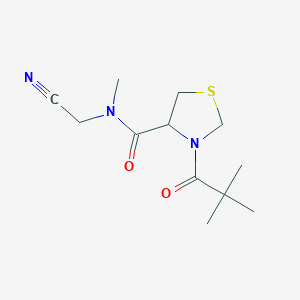
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
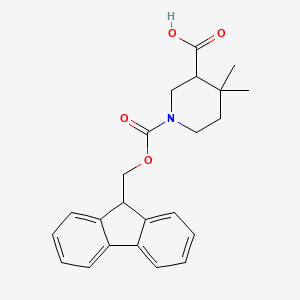

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)
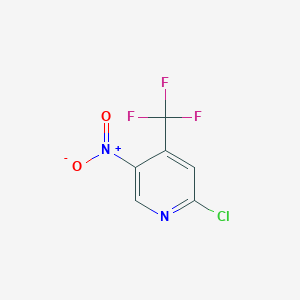

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)